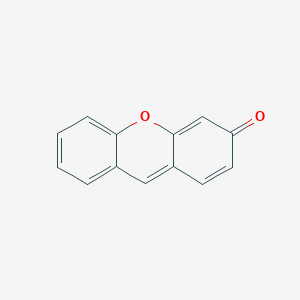

3H-Xanthen-3-one

Description

Structure

3D Structure

Properties

CAS No. |

494-41-7 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

xanthen-3-one |

InChI |

InChI=1S/C13H8O2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H |

InChI Key |

FRIPRWYKBIOZJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3O2 |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of Xanthenone Core Structures

Biosynthetic Pathways in Plants

The journey to the xanthenone core in plants is a multifaceted process, primarily rooted in the shikimate pathway. frontiersin.orgmdpi.comnih.gov This central metabolic route provides the essential aromatic precursors for a vast array of secondary metabolites, including xanthones. frontiersin.orgmdpi.com From this common starting point, the pathway can diverge into L-phenylalanine-dependent and -independent routes, a key distinction observed across different plant families. frontiersin.orgnih.govresearchgate.net

Shikimate Pathway Involvement

The biosynthesis of xanthones in plants is intrinsically linked to the shikimate pathway, which connects carbohydrate metabolism to the production of aromatic compounds. frontiersin.orgnih.gov This pathway utilizes phosphoenolpyruvate (B93156) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway to synthesize shikimate. frontiersin.org This foundational molecule serves as the precursor for the aromatic amino acid L-phenylalanine and other key intermediates necessary for xanthone (B1684191) formation. frontiersin.orgresearchgate.net In essence, the shikimate pathway sets the stage by supplying the fundamental building blocks for the aromatic rings of the xanthenone structure. researchgate.net

L-Phenylalanine-Dependent Pathways

In several plant families, including the Hypericaceae, the biosynthesis of the xanthenone core proceeds through an L-phenylalanine-dependent pathway. frontiersin.orgnih.gov This route begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.gov This step is a critical commitment point, directing carbon flow towards specialized metabolism. frontiersin.org Following this, a series of enzymatic reactions, including those catalyzed by cinnamate-CoA ligase (CNL), cinnamoyl-CoA hydratase/lyase (CHL), benzaldehyde (B42025) dehydrogenase (BD), and benzoate-CoA ligase (BZL), ultimately lead to the formation of benzoyl-CoA. mdpi.com

L-Phenylalanine-Independent Pathways

Conversely, in families like the Gentianaceae, a pathway that bypasses L-phenylalanine has been identified. frontiersin.orgmdpi.com In this L-phenylalanine-independent route, evidence from radioactively labeled precursors confirms that shikimate is directly converted to 3-hydroxybenzoic acid. frontiersin.org The precise enzymatic steps for this conversion are still under investigation. mdpi.com This 3-hydroxybenzoic acid is then activated to 3-hydroxybenzoyl-CoA by the enzyme 3-hydroxybenzoate-CoA ligase (3BZL). frontiersin.orgmdpi.com Notably, some xanthones, such as 1,3,5,8-tetrahydroxyxanthone (B1670239) and 1,5,7-trihydroxy-3-methoxyxanthone, appear to be exclusively produced through this independent pathway. mdpi.comresearchgate.net

Intermediate Benzophenone (B1666685) Formation

A crucial convergence point in both the L-phenylalanine-dependent and -independent pathways is the formation of a benzophenone intermediate. frontiersin.orgnih.govresearchgate.net Specifically, 2,3′,4,6-tetrahydroxybenzophenone is a central precursor in the biosynthesis of most plant xanthones. frontiersin.orgmdpi.comresearchgate.net This key intermediate is formed through the condensation of a benzoyl-CoA derivative (either benzoyl-CoA from the dependent pathway or 3-hydroxybenzoyl-CoA from the independent pathway) with three molecules of malonyl-CoA. mdpi.comnih.gov This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS). frontiersin.orgmdpi.com In the L-phenylalanine-dependent pathway, BPS first produces 2,4,6-trihydroxybenzophenone (B1214741), which is then hydroxylated by a cytochrome P450 monooxygenase (B3′H) to yield the central 2,3′,4,6-tetrahydroxybenzophenone intermediate. mdpi.comnih.gov

Regioselective Intramolecular Oxidative Coupling Mechanisms

The final and defining step in the formation of the tricyclic xanthenone core is a regioselective intramolecular oxidative phenol (B47542) coupling of the benzophenone intermediate. frontiersin.orgnih.govresearchgate.net This critical cyclization reaction is catalyzed by cytochrome P450 enzymes and determines the final substitution pattern of the xanthone. researchgate.net Depending on the specific enzyme and plant species, the coupling can occur in two different ways, leading to the formation of either 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgnih.govresearchgate.net These two compounds represent the core precursors from which a vast diversity of more complex xanthones are derived. nih.govfrontiersin.orgresearchgate.net

Enzymatic Characterization in Xanthone Biosynthesis

Significant progress has been made in identifying and characterizing the enzymes involved in the xanthone biosynthetic pathway. frontiersin.orgnih.govresearchgate.net Key enzymes that have been studied at both the biochemical and molecular levels include:

Phenylalanine ammonia-lyase (PAL): The initial committed enzyme in the L-phenylalanine-dependent pathway. frontiersin.orgnih.gov

Benzophenone synthase (BPS): A type III polyketide synthase responsible for the condensation reaction that forms the benzophenone intermediate. frontiersin.orgmdpi.com It has been cloned and characterized from several species, including Hypericum androsaemum and Garcinia mangostana. frontiersin.orgmdpi.com

Benzophenone 3'-hydroxylase (B3'H): A cytochrome P450 monooxygenase that hydroxylates 2,4,6-trihydroxybenzophenone to 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov

CYP81AA enzymes: Bifunctional cytochrome P450 enzymes found in Hypericum species that can catalyze both the 3'-hydroxylation of the benzophenone intermediate and the subsequent regioselective oxidative coupling to form either 1,3,5-THX or 1,3,7-THX. frontiersin.orgresearchgate.net

Norathyriol 6-O-glucosyltransferase (StrGT9) and Malonyl-CoA acyltransferase (StrAT2): Enzymes involved in the further modification of the xanthone core, leading to the formation of glycosylated derivatives. mdpi.comnih.gov

The ongoing characterization of these enzymes provides valuable insights into the intricate regulation and evolution of xanthone biosynthesis in the plant kingdom. frontiersin.orgnih.gov

Downstream Derivatization Pathways

Once the primary tricyclic xanthenone core is synthesized, it serves as a substrate for a suite of "tailoring" enzymes. These enzymes catalyze regioselective and stereoselective modifications, leading to the thousands of known naturally occurring xanthone derivatives. These derivatization reactions are crucial for modulating the physicochemical properties and biological activities of the final molecules. The principal downstream modification pathways include prenylation, O-methylation, glycosylation, and further oxidative transformations.

Prenylation: This is one of the most common modifications, involving the attachment of isoprenoid moieties, typically a C5 dimethylallyl group from dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by prenyltransferases (PTs). The addition of these lipophilic side chains often occurs at electron-rich positions on the aromatic rings of a polyhydroxy-xanthone precursor. The resulting prenylated xanthones can undergo subsequent enzymatic reactions, such as oxidative cyclization, to form additional furan (B31954) or pyran rings, as seen in the biosynthesis of complex derivatives like α-mangostin.

O-Methylation: The hydroxyl groups on the xanthenone scaffold are frequent targets for methylation. This reaction is catalyzed by O-methyltransferases (OMTs) and utilizes S-adenosyl methionine (SAM) as the methyl group donor. Methylation alters the polarity, solubility, and hydrogen-bonding capacity of the molecule. A prominent example is the formation of lichexanthone, a di-O-methylated xanthone prevalent in many lichen species, which is synthesized from a polyhydroxy-xanthone precursor through sequential methylation steps.

Glycosylation: To enhance water solubility and influence transport and storage within the cell, the xanthenone core can be glycosylated. This process involves the attachment of a sugar moiety (e.g., glucose, rhamnose) to a hydroxyl group, catalyzed by glycosyltransferases (GTs). The sugar donor is typically an activated nucleotide sugar, such as UDP-glucose. This modification is more common in plant-derived xanthones than in those from fungi or lichens.

Hydroxylation and Oxidative Cyclization: Cytochrome P450 monooxygenases and other oxidoreductases play a critical role in introducing additional hydroxyl groups onto the xanthenone scaffold or its prenylated derivatives. These hydroxylations can create new sites for further derivatization or facilitate subsequent intramolecular cyclization events, leading to highly complex and rigid molecular architectures.

The table below summarizes the key enzymatic modifications involved in the downstream derivatization of the xanthenone core.

| Modification Type | Enzyme Class | Substrate Moiety | Common Donor Molecule | Example Product Class |

|---|---|---|---|---|

| Prenylation | Prenyltransferases (PTs) | Aromatic Ring (C-Prenylation) or Hydroxyl Group (O-Prenylation) | Dimethylallyl pyrophosphate (DMAPP) | Prenylated Xanthones (e.g., precursors to Mangostins) |

| O-Methylation | O-Methyltransferases (OMTs) | Hydroxyl Group (-OH) | S-adenosyl methionine (SAM) | Alkoxy-xanthones (e.g., Lichexanthone) |

| Glycosylation | Glycosyltransferases (GTs) | Hydroxyl Group (-OH) | UDP-sugars (e.g., UDP-glucose) | Xanthone Glycosides |

| Hydroxylation | Cytochrome P450 Monooxygenases | Aromatic C-H Bond | O2, NADPH | Polyhydroxy-xanthones |

Biosynthesis in Fungi and Lichens

In fungi and lichens, the 3H-xanthen-3-one core is predominantly synthesized via the polyketide pathway. This pathway utilizes a large, multifunctional enzyme known as a non-reducing polyketide synthase (PKS). The assembly process is initiated with a specific starter unit and proceeds through the iterative addition of extender units.

The biosynthesis can be dissected into several key stages:

Polyketide Chain Assembly: The process typically begins with an aromatic starter unit, such as benzoyl-CoA, which is loaded onto the PKS. The PKS then catalyzes the sequential, head-to-tail condensation of several extender units, most commonly malonyl-CoA. The PKS dictates the final chain length and controls the reductive processing of β-keto groups. For xanthenones, the PKS is typically a non-reducing type, preserving the keto groups that are essential for subsequent cyclization.

Cyclization and Aromatization: The linear polyketide chain, still tethered to the PKS, undergoes a series of intramolecular Claisen and aldol-type condensation reactions. The specific folding of the chain determines the cyclization pattern, which for xanthenones, first yields an aromatic ring system.

Formation of a Benzophenone Intermediate: A hallmark of xanthenone biosynthesis is the formation of a substituted benzophenone as a key intermediate. After the PKS completes its catalytic cycle, the polyketide-derived product is released and aromatized to form a diaryl ketone structure. This benzophenone intermediate contains hydroxyl groups positioned ortho to the ketone on both aromatic rings, which is a structural prerequisite for the final ring closure.

Oxidative Phenolic Coupling: The final and defining step in forming the tricyclic xanthenone scaffold is the intramolecular oxidative coupling of the benzophenone intermediate. This reaction is catalyzed by a specific oxidoreductase, often a cytochrome P450 monooxygenase or a laccase. The enzyme facilitates the regioselective coupling between a hydroxyl group and the opposing aromatic ring, forming the central pyrone ring and completing the this compound core structure. The fungal metabolite ravenelin is a classic example derived through this pathway.

The table below outlines the principal stages in the fungal and lichen-based biosynthesis of the xanthenone core.

| Step Number | Process | Key Intermediate(s) | Enzyme(s) Involved |

|---|---|---|---|

| 1 | Polyketide Assembly | Linear Polyketide Chain | Non-Reducing Polyketide Synthase (PKS) |

| 2 | Intramolecular Cyclization & Aromatization | Aromatic Polyketide | Polyketide Synthase (Product Template Domain) |

| 3 | Formation of Diaryl Ketone | Substituted Benzophenone | Post-PKS Tailoring Enzymes (e.g., Hydrolase) |

| 4 | Oxidative Ring Closure | This compound Core | Cytochrome P450 Monooxygenase or Laccase |

Synthetic Methodologies for 3h Xanthen 3 One and Its Derivatives

Classical Synthetic Approaches to the Xanthenone Scaffold

The foundational methods for constructing the xanthenone ring system are characterized by condensation, cyclodehydration, and cycloacylation reactions. These routes, while effective, often require stringent conditions such as high temperatures and strong acid catalysis. benthamdirect.com Among the most popular classical methods are the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. benthamdirect.comingentaconnect.comresearchgate.net

The condensation of phenols or their derivatives with aldehydes represents a fundamental approach to the xanthenone scaffold. A common strategy involves the reaction of a phenol (B47542), such as resorcinol (B1680541) or β-naphthol, with an aldehyde in the presence of an acid catalyst. amazonaws.com

One of the earliest methods involved the simple condensation of acids, esters, or anhydrides with resorcinols using anhydrous zinc chloride at temperatures exceeding 140 °C. For instance, condensing benzaldehydes with resorcinols in concentrated sulfuric acid at 100 °C can yield the xanthenone structure, with the acid acting as both a catalyst and an oxidizing agent.

A more refined, two-step method has been developed for the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores. This process begins with the condensation of an aryl aldehyde and fluororesorcinol, which proceeds through a triarylmethane intermediate. The reaction is typically mediated by an acid, such as methanesulfonic acid, where controlling the acid concentration is crucial to minimize side reactions like retro-Friedel-Crafts fragmentation. The final xanthenone ring system is then formed via an oxidative cyclization of the triarylmethane intermediate using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). amazonaws.com

Table 1: Examples of Classical Condensation Reactions for Xanthenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type |

|---|

This table provides illustrative examples of classical condensation reactions and is not exhaustive.

Cyclodehydration is a key intramolecular reaction for forming the central pyrone ring of the xanthenone scaffold. The most prevalent application of this technique is the cyclization of 2,2'-dihydroxybenzophenone (B146640) intermediates. benthamdirect.comingentaconnect.com

This process typically involves an acid-catalyzed dehydration, where the two hydroxyl groups, positioned ortho to the carbonyl group of the benzophenone (B1666685), react to form the ether linkage of the xanthene core. The benzophenone precursors are often synthesized via a Friedel-Crafts acylation between a salicylic (B10762653) acid derivative and a phenol. researchgate.net The subsequent cyclodehydration effectively closes the ring to yield the final xanthone (B1684191) structure. researchgate.net Various dehydrating agents and acidic catalysts have been employed to facilitate this transformation, which is a cornerstone of classical xanthone synthesis. researchgate.net

Electrophilic cycloacylation provides another robust pathway to the xanthenone nucleus, primarily through the cyclization of 2-aryloxybenzoic acids. benthamdirect.comingentaconnect.com This strategy is often preferred because the preceding intermolecular acylation reactions can give higher yields than the Ullmann ether synthesis sometimes used to create the diaryl ether linkage.

The synthesis begins with the formation of a 2-aryloxybenzoic acid intermediate. This is commonly achieved via an Ullmann condensation, which couples a sodium phenolate (B1203915) with a benzoic acid derivative bearing a halogen in the ortho position. The resulting diaryl ether is then subjected to an intramolecular electrophilic cycloacylation reaction. This acid-catalyzed ring-closing step involves the acylation of the adjacent aromatic ring by the carboxylic acid moiety, forming the central carbonyl-containing ring of the xanthenone. Polyphosphoric acid is a frequently used catalyst for this cyclization.

Cyclodehydration Techniques

Modern and Green Chemistry Approaches in 3H-Xanthen-3-one Synthesis

In response to the growing need for sustainable chemical processes, modern synthetic strategies for this compound and its derivatives focus on improving efficiency, reducing waste, and avoiding harsh conditions. These approaches often align with the principles of green chemistry, emphasizing atom economy, the use of recyclable catalysts, and the reduction or elimination of hazardous solvents. researchgate.netajol.info

One-pot multicomponent reactions (MCRs) have become a powerful tool for the efficient synthesis of complex molecules like xanthenones from simple precursors in a single step. ajol.infomdpi.com These reactions are highly atom-economical and reduce the need for intermediate purification steps, saving time, energy, and materials. meddocsonline.org

Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it eliminates solvent waste and can lead to cleaner reactions with easier product isolation. meddocsonline.orgichem.md The synthesis of xanthenone derivatives has been successfully adapted to solvent-free protocols, often in combination with MCRs. ajol.infoichem.md

These reactions are typically conducted by heating a mixture of the reactants with a catalyst. Various catalysts have been shown to be effective under these conditions, including reusable heterogeneous catalysts like cobalt hydrogensulfate, Preyssler-type heteropolyacids, and lanthanum(III) nitrate (B79036) hexahydrate. ajol.infoichem.mdorgchemres.orgorgchemres.org For instance, the condensation of β-naphthol, aromatic aldehydes, and dimedone can be efficiently catalyzed by cobalt hydrogensulfate at 120 °C under solvent-free conditions to produce 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones in high yields. orgchemres.org The use of a recyclable catalyst further enhances the green credentials of the method. um.edu.mt

Table 2: Examples of Modern and Green Synthetic Approaches

| Approach | Reactants | Catalyst | Conditions | Key Advantages |

|---|---|---|---|---|

| One-Pot MCR | Aldehyde, β-Naphthol, Dimedone | Lanthanum(III) chloride/ Chloroacetic acid | 70 °C, Solvent-free | High yield, short reaction time, simple operation. shd-pub.org.rs |

| One-Pot MCR | Aldehyde, β-Naphthol, Dimedone | [(Et₃N)₂SO][HSO₄]₂ (Ionic Liquid) | Solvent-free | High yield, short reaction time, reusable catalyst. meddocsonline.org |

| Solvent-Free | Aldehyde, β-Naphthol, Dimedone | Cobalt Hydrogensulfate | 120 °C, Solvent-free | High conversion, reusable heterogeneous catalyst. orgchemres.org |

| Solvent-Free MCR | Aldehyde, 3,4-Methylenedioxyphenol, Dimedone | Preyssler type heteropolyacid | Solvent-free | Excellent yields, green and reusable catalyst. ajol.info |

| Solvent-Free | Aromatic Aldehyde, Dimedone or β-Naphthol | Lanthanum(III) nitrate hexahydrate | 70-80 °C, Solvent-free | Inexpensive catalyst, high yield, short reaction time. ichem.md |

This table highlights representative modern synthetic methods, demonstrating the shift towards more sustainable practices.

Catalysis with Natural Organic Acids (NOAs)

The use of natural organic acids (NOAs) as catalysts represents an eco-friendly and user-friendly approach to the synthesis of xanthenones. scielo.br These acids, which are abundant in living organisms, offer a green alternative to traditional, often hazardous, Lewis or Brönsted acid catalysts. scielo.brresearchgate.net A notable example is the one-pot, three-component reaction of an aldehyde, a phenolic compound (like β-naphthol), and a cyclic 1,3-dicarbonyl compound (such as dimedone) under solvent-free conditions. scielo.brresearchgate.net

In a study optimizing this reaction, various NOAs were tested, including oxalic acid, citric acid, tartaric acid, and ascorbic acid. scielo.br Oxalic acid proved to be the most effective catalyst, providing xanthenone products in yields of up to 93%. scielo.brresearchgate.net The optimization studies revealed that the ideal conditions involved using 20 mol% of oxalic acid, which resulted in an 82% yield in just 5 minutes of reaction time under microwave irradiation. scielo.br Interestingly, increasing the catalyst concentration or prolonging the reaction time led to a decrease in product yield. scielo.br Theoretical calculations have shed light on the reaction mechanism, indicating that the regioselectivity is controlled by both kinetic and thermodynamic factors. scielo.br Formic acid has also been successfully employed as a bio-based and versatile catalyst for the solvent-free synthesis of various xanthene derivatives, offering advantages like the absence of hazardous solvents, good to high yields, and short reaction times. ajchem-a.comajchem-a.com

Heterogeneous and Recyclable Catalytic Systems

Heterogeneous catalysts are advantageous in organic synthesis due to their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes. chemmethod.comorgchemres.org Several heterogeneous catalytic systems have been developed for the synthesis of this compound derivatives.

One such system involves the use of copper-amine complexes immobilized on nano NaY zeolite (Cu@NNPS-NaY). chemmethod.com This nanocatalyst has proven effective in the three-component synthesis of xanthenes from aromatic aldehydes, dimedone, and/or β-naphthol. chemmethod.com The reaction proceeds efficiently in ethanol (B145695) at 60 °C, yielding products in the range of 84-97% within 10-60 minutes. chemmethod.com A key benefit of this catalyst is its recoverability and reusability for at least twelve consecutive runs without a significant drop in its catalytic activity. chemmethod.com

Another approach utilizes cobalt hydrogensulfate as a green, heterogeneous, and reusable catalyst for the condensation of β-naphthol, aromatic aldehydes, and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free conditions at 120 °C. orgchemres.org This method provides high yields of the corresponding xanthene derivatives with the advantages of a simple procedure, high conversion rates, and easy purification. orgchemres.org

Other reported heterogeneous catalysts for xanthene synthesis include:

Iron ore pellets based-Ag2O nanoparticles (Ag2O NP@IOP) which are effective in green media. frontiersin.org

1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15. mdpi.com

A magnetic silica (B1680970) substrate functionalized with melamine (B1676169) and rhodanine, coordinated with copper ions (Fe3O4@SiO2@Mel-Rh-Cu). chemmethod.com

Mesoporous PbO nanoparticles have been used in a one-pot multi-component reaction under ball milling conditions. rsc.org

Dodecatungstophosphoric acid (PWA) under solvent-free conditions. scielo.br

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov This technology has been successfully applied to the synthesis of this compound and its derivatives.

For instance, the synthesis of rhodamine-derived imines, which are structurally related to xanthenes, has been achieved through the condensation of rhodamine hydrazide with various aromatic aldehydes in ethanol under microwave irradiation. tandfonline.comnih.gov This method offers significant advantages, including higher yields and shorter reaction times, under mild conditions with a simple work-up procedure. nih.gov

In another example, novel 9-aryl-9H-xanthene-3,6-diol derivatives were synthesized by the microwave-assisted irradiation of resorcinol and substituted aryl aldehydes using sulfamic acid as a catalyst. core.ac.uk This one-pot synthesis in water provides good yields of the desired products. core.ac.uk Furthermore, a sulfonic acid-functionalized ionic liquid has been used as a catalyst for the three-component coupling of 2-naphthol, aldehydes, and cyclic 1,3-dicarbonyl compounds under solvent-free microwave irradiation, with the catalyst being reusable for at least eight cycles. tandfonline.com A zirconium-based metal-organic framework (MOF) has also been employed as an efficient catalyst for the one-pot synthesis of xanthene derivatives under microwave conditions. rsc.org

Ball-Milling Synthesis for Eco-Friendly Production

Mechanochemistry, particularly ball-milling, offers a green and efficient alternative to traditional solvent-based synthesis. rsc.orgmdpi.com This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent, leading to reduced waste and energy consumption. rsc.org

The synthesis of xanthene derivatives has been successfully achieved using ball-milling. For example, a solvent-free, three-component reaction of aromatic aldehydes with malononitrile (B47326) and dimedone, or other active methylene (B1212753) compounds, can be carried out quantitatively at room temperature by milling with a catalytic amount of sodium carbonate. researchgate.net This method is characterized by short reaction times, high yields, and a simple work-up. researchgate.net

In another application, mesoporous lead(II) oxide (PbO) nanoparticles have been used as a catalyst for the one-pot, multi-component synthesis of arylbenzodioxy xanthenedione scaffolds under ball-milling conditions. rsc.org This solvent-free protocol provides excellent yields (92-97%) in a short reaction time (60 minutes) and allows for the reuse of the catalyst. rsc.org The modification of O-alkylation synthesis using a ball mill has also been shown to be an eco-friendly method, leading exclusively to the opened ring product of certain xanthene derivatives. mdpi.com

Targeted Synthesis of Substituted this compound Derivatives

The targeted synthesis of substituted this compound derivatives allows for the fine-tuning of their chemical and physical properties for specific applications. By introducing various functional groups at different positions of the xanthene core, researchers can modulate their biological activity, fluorescence characteristics, and other important features.

Synthesis of 9-Aryl-Substituted 3H-Xanthen-3-ones

The introduction of an aryl group at the 9-position of the this compound scaffold is a common strategy to generate a diverse range of derivatives. An efficient two-step method for the synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores involves the condensation of aryl aldehydes with fluororesorcinol. capes.gov.brnih.gov This reaction proceeds through a triarylmethane intermediate, and the final xanthenone ring system is formed via an oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). capes.gov.brnih.gov

A one-pot synthesis for 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives has also been reported. irb.hrresearchgate.net This method involves the reaction of 1,2,4-triacetoxybenzene (B1630906) with different aromatic aldehydes under acidic alcoholic conditions. irb.hr The substitution pattern on the 9-aryl ring has been shown to influence the antioxidant properties of these compounds. irb.hrresearchgate.net

Furthermore, 9-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-one derivatives have been synthesized. This involves the preparation of a (2,4-dihydroxyphenyl)-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-methanone intermediate, followed by cyclization to form the xanthene core.

Strategies for O-Alkylation and Spiro Ring Formation

The functionalization of the this compound scaffold through O-alkylation and the formation of spirocyclic systems are pivotal strategies for modulating the physicochemical properties of these dyes, such as their fluorescence and color. nih.govresearchgate.net These modifications are central to the design of "smart" molecules that respond to their environment.

O-alkylation, the process of introducing an alkyl group onto an oxygen atom, is a fundamental transformation in the synthesis of xanthenone derivatives. wikipedia.org In the context of xanthenones, this reaction is often performed on hydroxylated precursors. For instance, the alkylation of 1,3-dihydroxyxanthone is a common route to a variety of O-substituted derivatives. researchgate.net The choice of reaction conditions, including the base, solvent, and alkylating agent, is critical for achieving high yields and minimizing side products. mdpi.comresearchgate.net A study on the synthesis of long-chain alkyl derivatives of fluorescein (B123965), a related xanthene dye, demonstrated that classical O-alkylation using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) could produce both open (ether-ester) and closed (lactone) ring forms. mdpi.com To enhance efficiency, microwave-assisted synthesis has been employed, significantly reducing reaction times from 24 hours to just 10 minutes and increasing yields. mdpi.com Furthermore, eco-friendly approaches, such as ball-mill assisted synthesis, have been developed, which can selectively yield the open-ring product. mdpi.com

| Method | Conditions | Outcome | Yield | Reference |

| Classical Heating | Cs₂CO₃, DMF, 70 °C, 24 h | Mixture of open and closed ring products | 19-35% | mdpi.com |

| Microwave-Assisted | Cs₂CO₃, DMF, 70 °C, 10 min | Mixture of open and closed ring products | Up to 77% | mdpi.com |

| Ball-Mill Assisted | Cs₂CO₃, TBAB, 18-crown-6, 1 h | Exclusively open ring product | N/A | mdpi.com |

Spiro ring formation is an intramolecular cyclization process that is characteristic of many xanthene dyes, particularly those with a 3-carboxylate or a 3-hydroxymethyl substituent. nih.gov This process involves the nucleophilic attack of a side-chain group onto the central C9 carbon of the xanthene core, leading to a colorless, non-fluorescent spirocyclic form. nih.govencyclopedia.pub The equilibrium between the open, fluorescent form and the closed, spirocyclic form is highly sensitive to environmental factors like pH and polarity. nih.gov This fluorogenic switching mechanism is the foundation for numerous fluorescent probes and sensors. researchgate.netcapes.gov.br

The propensity for spirocyclization can be finely tuned. Substituting the 3-carboxylate with groups like hydroxymethyl or aminomethyl can shift the equilibrium towards the closed spirocyclic state. nih.gov The synthesis of these spirocyclic systems often involves the initial construction of a xanthenone precursor followed by a cyclization step. For instance, acid-catalyzed cyclization of isobenzofuran-1(3H)-one derivatives with xanthene precursors is a common approach to building the spirocyclic core. Multi-component reactions, which combine three or more reactants in a single step, have also emerged as a powerful and efficient strategy for synthesizing complex spiro-pyrrolidine oxindoles fused to a xanthenone framework. researchgate.net

Synthesis of Aminated and Carboxylated Xanthenone Derivatives

The introduction of amine and carboxylic acid functionalities onto the xanthenone scaffold is critical for developing derivatives with enhanced biological activity and for providing handles for further chemical conjugation.

Aminated Derivatives: The synthesis of aminated xanthones can be achieved through several chemical routes, with reductive amination being a particularly advantageous method. sciforum.netwikipedia.org Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. numberanalytics.com This one-pot conversion is known for its high yields and the use of a wide variety of amines. sciforum.netwikipedia.org For example, a library of aminated xanthones was successfully synthesized via a one-pot reductive amination of 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde with various amine precursors, using sodium triacetoxyborohydride (B8407120) as the reducing agent. nih.gov

Alternative strategies include nucleophilic aromatic substitution (SₙAr) and Sₙ2 reactions. sciforum.net In one approach, 2-(bromomethyl)-9H-xanthen-9-one was reacted with various amines in the presence of potassium carbonate to yield a series of aminated xanthone derivatives. ptfarm.pl These methods provide access to a diverse range of N-substituted xanthones. sciforum.net

| Precursor | Amine | Method | Resulting Moiety | Reference |

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Various primary/secondary amines | Reductive Amination | -CH₂-NR¹R² | nih.gov |

| 2-(bromomethyl)-9H-xanthen-9-one | Various amines | Sₙ2 Reaction | -CH₂-NR¹R² | ptfarm.pl |

| Fluorinated Xanthene | Mercaptoethylamine | Nucleophilic Aromatic Substitution | Amine via thiol adduct | google.com |

Carboxylated Derivatives: Carboxylated xanthones are a significant class of compounds, with some exhibiting notable biological activities. mdpi.comsemanticscholar.org Their synthesis can be approached by building the xanthone core from carboxyl-containing precursors or by introducing the carboxyl group onto a pre-existing xanthone scaffold. mdpi.com

The Ullmann coupling reaction is a classic method used to form the diaryl ether intermediate, a key step in many xanthone syntheses. This involves reacting a substituted benzoic acid with a phenol. mdpi.com For instance, 9-oxo-9H-xanthene-2-carboxylic acid was synthesized via the Ullmann coupling of 2-chlorobenzoic acid with 4-hydroxybenzoic acid, followed by intramolecular electrophilic cyclization. mdpi.com Another major route involves the cyclization of benzophenone intermediates. up.pt

Furthermore, existing xanthone structures can be derivatized to introduce carboxylic acid groups. This can be achieved through oxidation of alkyl or other functional groups on the xanthone ring. For example, 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid was obtained through Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and then oxidation. mdpi.com Another strategy involves the photodecarboxylation of xanthone acetic acids, which can be an efficient process for certain isomers. researchgate.net

| Precursors | Method | Product | Reference |

| 2-chlorobenzoic acid, 4-hydroxybenzoic acid | Ullmann coupling, Cyclization | 9-oxo-9H-xanthene-2-carboxylic acid | mdpi.com |

| 1-hydroxyxanthone | Friedel-Crafts acylation, Methylation, Oxidation | 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid | mdpi.com |

| 2-iodo-3-methylbenzoic acid, methyl-substituted 2-hydroxyphenylacetic acid | Ullmann coupling | Xanthenone-4-acetic acid analogues | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 3h Xanthen 3 One

Reaction Pathways and Transformation Mechanisms

The reactivity of the 3H-xanthen-3-one core is characterized by the interplay of its heterocyclic structure and carbonyl functionality. The extended π-system makes it susceptible to various transformations, including reactions with electrophiles and nucleophiles, as well as molecular rearrangements.

The this compound scaffold possesses both electron-rich and electron-deficient sites, allowing for reactions with both electrophiles and nucleophiles. dntb.gov.uabyjus.com The π-excessive nature of the heterocyclic system generally favors electrophilic substitution, particularly on the fused benzene (B151609) rings, with the positions being activated or deactivated by existing substituents. bhu.ac.in

Conversely, the carbonyl group at the 3-position and the electrophilic carbon at the 9-position are primary sites for nucleophilic attack. byjus.com A key synthetic application of this reactivity is the nucleophilic addition of organometallic reagents, such as Grignard or organolithium derivatives, to the C-9 position of the xanthene core. researchgate.netnih.gov This method is employed for the synthesis of 9-alkyl and 9-aryl substituted xanthenones, which are valuable as fluorescent probes. nih.govscispace.com For instance, 9-alkyl xanthenones can be prepared through the nucleophilic addition of a Grignard reagent to a tert-butyldimethylsilyl (TBDMS)-protected 3,6-dihydroxy-xanthenone. nih.gov Similarly, organolithium derivatives have been used to introduce aryl groups at the C-9 position. researchgate.net

The general mechanism for nucleophilic addition to the carbonyl carbon involves the attack of the nucleophile to form a tetrahedral intermediate, which is then typically protonated upon workup. byjus.com

Table 1: Examples of Nucleophilic Additions to the Xanthene Core

| Precursor | Nucleophile | Product Type | Reference |

|---|---|---|---|

| TBDMS-protected 3,6-dihydroxy-xanthenone | Grignard Reagent (R-MgBr) | 9-Alkyl-6-hydroxy-3H-xanthen-3-one | nih.gov |

Rearrangement reactions involving the xanthene skeleton are less common but can be significant in certain synthetic pathways or under specific conditions. These reactions can involve the migration of an atom or group, leading to a structural isomer. wiley-vch.de While rearrangements of a pre-formed this compound are not extensively documented, rearrangements that form the xanthene skeleton are known.

One such example is the rearrangement of substituted 1,3-benzoxazine derivatives into xanthene-type compounds under the influence of the Vilsmeier-Haack reagent. ucj.org.ua Studies have shown that 1,3-benzoxazines with five- to eight-membered spirocyclic rings at the 2-position rearrange to form formylxanthene derivatives. ucj.org.ua The rate of this reaction is influenced by the electronic nature of substituents on the aromatic ring and the strain within the spiro-ring. ucj.org.ua For instance, a highly strained four-membered spirocycle at the 2-position of a 1,3-benzoxazine was found to prevent the rearrangement. ucj.org.ua

The mechanisms of common organic rearrangements, such as the Baeyer-Villiger, Curtius, or Wolff rearrangements, involve the migration of a group to an adjacent electron-deficient atom. wiley-vch.delibretexts.orgmasterorganicchemistry.com While not directly reported for the parent this compound, its derivatives could potentially undergo such transformations if appropriate functional groups are present. For example, a ketone derivative could theoretically undergo a Baeyer-Villiger oxidation to form a lactone. wiley-vch.de

Electrophilic and Nucleophilic Reactions

Photochemical Transformations of this compound Chromophores

The this compound chromophore is the core of many fluorescent dyes, including fluorescein (B123965) and its derivatives. nih.govnih.gov Its extensive conjugated system allows for the absorption of light, leading to a variety of photochemical transformations that are central to its applications in sensing and imaging. solubilityofthings.com

Photoinduced electron transfer (PeT) is a critical process that governs the fluorescence properties of many this compound derivatives, particularly those, like fluorescein, that possess a 9-aryl substituent. nih.govrsc.org In these systems, the fluorescence can be "switched" on or off depending on the efficiency of the PeT process. nih.gov

The mechanism involves the transfer of an electron from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. nih.gov For fluorescein derivatives, it has been concluded that their fluorescence is controlled by a PeT process from the benzoic acid moiety (donor) to the photo-excited xanthene ring (acceptor). nih.gov The efficiency of this quenching process is directly related to the energy level of the Highest Occupied Molecular Orbital (HOMO) of the donor moiety. nih.govrsc.org

If the HOMO energy level of the donor (e.g., the C-9 aryl group) is sufficiently high (less negative), electron transfer to the excited xanthene core is favorable, leading to fluorescence quenching (fluorescence "OFF"). nih.govrsc.org

Conversely, if the HOMO energy level is low (more negative), the PeT process is suppressed, and the molecule exhibits strong fluorescence (fluorescence "ON"). rsc.org

Research has established a threshold for this fluorescence switching at a HOMO energy level of approximately -8.9 eV for the benzoic acid moiety in fluorescein derivatives. nih.gov This principle allows for the rational design of functional fluorescence probes. For example, the probe DMAX was designed with a 9,10-dimethylanthracene (B165754) moiety, which has a high HOMO energy level, making the probe non-fluorescent. nih.gov Upon reaction with singlet oxygen, the anthracene (B1667546) moiety is oxidized, its HOMO level is lowered, the PeT process is blocked, and strong fluorescence is observed. nih.gov

Table 2: Relationship Between HOMO Energy and Fluorescence in 9-Aryl-3H-xanthen-3-one Derivatives

| Feature | Condition | Fluorescence State | Mechanism | Reference |

|---|---|---|---|---|

| Donor HOMO Energy | High (> -8.9 eV) | OFF (Quenched) | Favorable Photoinduced Electron Transfer (PeT) | nih.govrsc.org |

Excited State Proton Transfer (ESPT) is another key photochemical process observed in certain this compound derivatives, especially those containing a hydroxyl group, such as 6-hydroxy-3H-xanthen-3-one analogs. researchgate.netnih.govnih.gov This phenomenon involves the transfer of a proton from the fluorophore to a proton-accepting species in the solvent while the fluorophore is in its electronically excited state.

A well-studied example is the phosphate-mediated ESPT. nih.govresearchgate.net In aqueous solutions around physiological pH, the presence of phosphate (B84403) buffer anions (specifically the HPO₄²⁻/H₂PO₄⁻ pair) can facilitate intermolecular ESPT from the hydroxyl group of the excited xanthene dye. researchgate.netresearchgate.net This process significantly affects the fluorescence lifetime of the dye, a property that has been harnessed to create fluorescent sensors for intracellular phosphate concentration. researchgate.netnih.gov Several 6-hydroxy-3H-xanthen-3-one derivatives, including 'Granada Green' and '2-Me-4-OMe TG', exhibit this phosphate-dependent fluorescence decay. researchgate.netnih.gov

The efficiency of ESPT allows for the development of ratiometric sensors where changes in analyte concentration are measured through changes in fluorescence decay times, which is a more robust method than simple intensity measurements. nih.gov

Table 3: Examples of this compound Derivatives Exhibiting ESPT

| Compound Name | Abbreviation/Common Name | Key Structural Feature | ESPT Mediator | Reference |

|---|---|---|---|---|

| 9-[1-(4-tert-butyl-2-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one | Granada Green (GG) | 6-hydroxy, 9-aryl | Phosphate | nih.gov |

| 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one | 2-Me-4-OMe TG | 6-hydroxy, 9-aryl | Phosphate | researchgate.netfigshare.com |

The robust chromophore of this compound, while essential for its function as a dye, is susceptible to photodegradation under prolonged or high-intensity irradiation. atamanchemicals.comrsc.org The degradation pathways often involve oxidation of the xanthene ring. researchgate.netpnas.org

A specific, well-characterized photodegradation pathway involves the photochemical decarboxylation and subsequent photo-oxidation of a xanthene derivative. rsc.org The compound 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, itself a photoproduct of other xanthene-based molecules, undergoes further photochemical transformation upon irradiation. rsc.org The proposed mechanism involves a two-step process:

Photoinduced Decarboxylation: The monoanionic form of the carboxylic acid undergoes a photoinduced loss of CO₂, forming a 6-hydroxy-3-oxo-3H-xanthene intermediate. rsc.org

Photo-oxidation: This intermediate is then subsequently photo-oxidized at the C-9 position to yield the final, more stable product, 3,6-dihydroxy-9H-xanthen-9-one. rsc.org

More general photodegradation of xanthene dyes can be achieved using advanced oxidation processes. researchgate.net For example, the photo-Fenton process, which generates highly reactive hydroxyl radicals (•OH), is effective in degrading and mineralizing xanthene dyes like Rhodamine B. researchgate.net Similarly, photoactivated persulfate generates sulfate (B86663) radicals (SO₄•⁻) that readily attack the xanthene ring, leading to decolorization and degradation into smaller molecules like low-molecular-weight acids, CO₂, and H₂O. nih.gov Computational studies using Fukui functions have shown that the preferential sites for radical attack can be either the xanthene core or other parts of the molecule, depending on the pH. nih.gov The photooxidation of 9H-xanthene to xanthone (B1684191) using visible light and an organic dye photocatalyst has also been demonstrated. researchgate.net

pH Dependency of Photophysical Deactivation Pathways

The photophysical properties of this compound derivatives, particularly those with hydroxyl substitutions, exhibit a significant dependence on pH. This behavior is primarily governed by the equilibrium between different prototropic forms of the molecule, such as neutral species, anions, and cations, each possessing distinct absorption and emission characteristics. The deactivation pathways of the excited state are thus heavily influenced by the pH of the medium, which dictates the predominant ionic form.

Derivatives of fluorescein, such as 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one, serve as excellent models for studying these pH-dependent phenomena. conicet.gov.ar In aqueous solutions, the fluorescence quantum yield of the anionic form of this compound is dramatically higher—by almost a hundredfold—than that of its neutral counterpart. conicet.gov.ar This substantial difference in fluorescence intensity makes such compounds effective as "on-off" type fluorescent pH indicators. conicet.gov.ar

The interconversion between these forms occurs via an excited-state proton transfer (ESPT) reaction. researchgate.net The rate and reversibility of this proton exchange can be modulated by the presence and concentration of buffer solutions, such as phosphate buffers. researchgate.net For instance, in the presence of a phosphate buffer, the excited-state proton exchange of 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one becomes reversible around physiological pH. This leads to pH-dependent alterations in both the steady-state fluorescence and the fluorescence decay times. By varying the pH and buffer concentration, the fluorescence lifetime can be precisely tuned.

The ground-state acidity constant (pKa) of these dyes, which marks the transition between the neutral and anionic forms, is a key parameter. For some derivatives like 9-[1-(4-tert-butyl-2-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one (Granada Green), the pKa value is higher than that of typical fluorescein. researchgate.net The ground-state pKa is generally determined through absorbance and steady-state fluorescence measurements and can be influenced by the ionic strength of the solution.

The table below summarizes the pH-dependent photophysical characteristics for a representative 6-hydroxy-3H-xanthen-3-one derivative.

| Parameter | Condition | Value | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | Anionic Species (Aqueous Solution) | ~100x higher than neutral species | conicet.gov.ar |

| Fluorescence Behavior | Neutral Species | "Off" state (low fluorescence) | conicet.gov.ar |

| Fluorescence Behavior | Anionic Species | "On" state (high fluorescence) | conicet.gov.ar |

| Excited-State Process | Physiological pH with Phosphate Buffer | Reversible Proton Transfer | researchgate.net |

| Emission Wavelength (λem) | Aqueous Solution | 520 nm | conicet.gov.ar |

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound derivatives have been investigated, primarily using techniques like cyclic voltammetry, to understand their redox behavior. These studies often involve immobilizing microparticles of the compound onto an electrode surface, such as a carbon paste electrode, to observe their oxidation and reduction processes. researchgate.net

Studies on 2,6,7-trihydroxy-9-aryl-3H-xanthen-3-one derivatives reveal that their electrochemical behavior is characterized by anodic (oxidation) and cathodic (reduction) peaks. researchgate.net The potentials at which these peaks occur provide insight into the compound's reducing power and the reversibility of the redox processes. For many derivatives, the oxidation process appears to be irreversible, as indicated by the absence of corresponding cathodic peaks during the reverse scan in cyclic voltammetry. researchgate.net

The molecular structure, particularly the nature of the substituent on the 9-aryl group, significantly influences the electrochemical characteristics. The introduction of electron-donating groups, such as a methoxy (B1213986) group, can shift the oxidation peak potentials to lower values. researchgate.net A lower potential for the first anodic peak is generally considered an indicator of higher reductive power, suggesting the compound is more easily oxidized. researchgate.net Conversely, substituting hydrogen atoms with halogen elements can also alter the electrochemical behavior, often resulting in anodic currents of lower intensity. researchgate.net

The table below presents electrochemical data from cyclic voltammetry for several 9-aryl substituted 2,6,7-trihydroxy-3H-xanthen-3-one derivatives, illustrating the influence of different substituents on their oxidation potentials.

| Compound Substituent (at C-9 Phenyl Ring) | First Anodic Peak Potential (Epa1 / V) | Second Anodic Peak Potential (Epa2 / V) | Notes | Reference |

|---|---|---|---|---|

| -H (Compound 9) | 0.56 | 0.81 | Two anodic and two cathodic peaks observed. | researchgate.net |

| 4-OCH3 (Compound 1) | 0.52 | 0.79 | Anodic peaks similar to Compound 9 but lower intensity; irreversible process. | researchgate.net |

| 2,4-di-OH (Compound 6) | 0.46 | 0.72 | Anodic peaks at significantly lower potentials; irreversible process. | researchgate.net |

| 3,4-di-OH (Compound 8) | 0.45 | 0.71 | Anodic peaks at significantly lower potentials; irreversible process. | researchgate.net |

| 4-F (Compound 2) | 0.58 | - | Lower intensity anodic currents; very weak second peak; irreversible. | researchgate.net |

| 4-Cl (Compound 3) | 0.57 | - | Lower intensity anodic currents; very weak second peak; irreversible. | researchgate.net |

| 4-Br (Compound 4) | 0.57 | - | Lower intensity anodic currents; very weak second peak; irreversible. | researchgate.net |

Structure Activity and Structure Property Relationships in 3h Xanthen 3 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. srce.hr These models are instrumental in predicting the activity of newly designed molecules and in understanding the molecular features crucial for their function.

2D- and 3D-QSAR Modeling Approaches

Both 2D- and 3D-QSAR models have been successfully applied to series of 3H-xanthen-3-one derivatives to elucidate the structural requirements for their biological activities, such as anticancer effects. researchgate.nettandfonline.com These studies often involve the use of statistical methods like Partial Least Squares (PLS) regression to correlate molecular descriptors with observed biological data. researchgate.nettandfonline.com

In a notable study on xanthen-3-one and xanthen-1,8-dione derivatives with antiproliferative activity against HeLa cervical cancer cells, both 2D and 3D-QSAR models were developed. tandfonline.com The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). For the aforementioned study, the following results were obtained:

| QSAR Model | R² | Q² | R²pred |

| 2D-QSAR | 0.741 | 0.792 | 0.875 |

| 3D-QSAR | 0.951 | 0.830 | 0.769 |

These values indicate robust and predictive models. tandfonline.com 2D-QSAR models utilize descriptors calculated from the 2D representation of the molecule, such as topological and constitutional descriptors. nih.gov In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), consider the 3D alignment of the molecules and calculate steric and electrostatic fields around them. nih.gov The development of these models has been instrumental in designing new xanthone (B1684191) derivatives with potentially enhanced anticancer activity. researchgate.net

Identification of Key Molecular Features Influencing Activity

QSAR studies on xanthone derivatives have identified several key molecular features that significantly influence their biological activity. For instance, in the context of α-glucosidase inhibition, descriptors such as the number of H-bond forming substituents (Hs), the number of aromatic rings (N(pi)), and the softness value (S) have been found to be crucial. researchgate.net Similarly, for anticancer activity against HeLa cell lines, descriptors like dielectric energy, the count of hydroxyl groups, the logarithm of the partition coefficient (logP), and solvent-accessible surface area have shown significant influence. researchgate.net

The analysis of 3D-QSAR contour maps provides a visual representation of how different structural modifications might impact activity. These maps highlight regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor or acceptor properties are favorable or unfavorable for activity. This information guides the rational design of new derivatives with improved potency. nih.gov

Impact of Substituent Effects on Reactivity and Photophysical Properties

The introduction of different substituent groups onto the this compound scaffold has a profound impact on the molecule's reactivity and its interaction with light. researchgate.netresearchgate.net These effects are broadly categorized as electronic and steric effects.

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents plays a critical role in modulating the reactivity and photophysical properties of this compound derivatives. lumenlearning.comlibretexts.org Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic system. lumenlearning.commasterorganicchemistry.com This enhanced electron density can lead to increased antioxidant potency by lowering the biological oxidation potential. researchgate.net For example, the substitution of a hydrogen atom on the phenyl ring of 2,6,7-trihydroxy-9-phenylxanthen-3-one with an electron-donating group was found to enhance its reducing power. researchgate.net Methoxy groups, in particular, can increase the in vitro activity against certain bacterial and fungal strains by stabilizing the compound's structure. srce.hr

Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. lumenlearning.commasterorganicchemistry.com These groups can influence the photophysical properties by altering the energy levels of the molecular orbitals involved in electronic transitions. rsc.org

The interplay between electron-donating and electron-withdrawing substituents is crucial in fine-tuning the properties of these molecules for specific applications. For instance, in the design of fluorescent probes, the strategic placement of EDGs and EWGs can control the fluorescence quantum yield. rsc.org

Positional Isomerism and its Influence on Activity

Positional isomerism, which refers to the different placement of a functional group on the carbon skeleton, can significantly influence the biological activity of this compound derivatives. solubilityofthings.comcreative-chemistry.org.uk Even a subtle change in the position of a substituent can lead to drastic differences in biological outcomes. solubilityofthings.com

Correlation of Electronic Density with Spectroscopic Parameters

The electronic density distribution within a molecule is directly linked to its spectroscopic properties, such as its absorption and emission spectra. unifi.itnih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for calculating and visualizing the electronic structure of molecules. acs.org

Studies have shown a good correlation between the calculated electronic properties and the observed spectroscopic parameters of this compound derivatives. For instance, the electronic absorption spectrum of a fluorescent probe, 9-(4-((bis(2-((2-(ethylthio)ethyl)thio)ethyl)amino)methyl)phenyl)-6-(pyrrolidin-1-yl)-3H-xanthen-3-one, has been successfully modeled using a combination of molecular dynamics and time-dependent DFT (TD-DFT) calculations. unifi.itnih.gov These calculations revealed that the main absorption band in the visible region is due to a π-π* transition localized on the xanthene core. unifi.itnih.gov

Furthermore, theoretical calculations have demonstrated a correlation between the electron-donating capability of alkyl groups and the charge at the oxygen atom of the xanthene core, which in turn can be qualitatively related to the pKa of the molecule. rsc.org This highlights the predictive power of computational chemistry in understanding and designing molecules with desired spectroscopic characteristics. The solid-state photophysical properties of related donor-acceptor systems have also been shown to be strongly dependent on molecular packing and intermolecular interactions, which can be correlated with variations in electronic structure. acs.org

Influence of Substituents on Fluorescence Quantum Yield and Decay Times

The fluorescence quantum yield (Φ) and decay times (τ) of this compound derivatives are highly sensitive to the nature and position of substituents on the xanthene core and any appended groups. These photophysical properties are critical for the application of these compounds as fluorescent probes and dyes. Research has systematically explored how modifications to the molecular structure can tune these characteristics.

The fluorescence properties of fluorescein (B123965) and its derivatives, which share the xanthen-3-one core, are largely governed by a photoinduced electron transfer (PET) process. acs.org This process occurs from an electron-donating moiety, often a benzoic acid group attached at the C-9 position, to the xanthene ring. acs.org The efficiency of this PET process, which provides a non-radiative decay pathway, is a key determinant of the fluorescence quantum yield. Substituents that modulate the highest occupied molecular orbital (HOMO) energy of the donor moiety can therefore switch the fluorescence "ON" or "OFF". acs.org A threshold for this switching has been identified, providing a strategy for the rational design of fluorescent probes. acs.org

Electron-donating groups on the xanthene skeleton or on aryl substituents can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. researchgate.net This is particularly observed when an electron-donating aryl group is present at the 2-position of the xanthene skeleton, which can rotate in the excited state, leading to a red-shift in emission and influencing the quantum yield depending on solvent polarity. researchgate.net

The nature of substituents on the nitrogen atoms of rhodamine-type xanthene dyes also significantly impacts fluorescence lifetime. Rigidifying the alkyl groups on the nitrogen atoms through cyclization can suppress the formation of the TICT state, which is a major non-radiative decay channel. acs.org This structural constraint leads to an increase in both fluorescence quantum yield and decay time. acs.org For instance, introducing azetidine (B1206935) rings in place of alkyl groups is a general method to prolong fluorescence lifetimes by reducing non-radiative decay. acs.org Similarly, the introduction of electron-withdrawing groups on piperidine (B6355638) auxochromes can also suppress the TICT process and result in longer fluorescence lifetimes. acs.org

Studies on novel xanthene derivatives have shown varied quantum yields depending on the substitution pattern and the solvent. For example, a bi-functional reactive dye based on a xanthene structure showed quantum yields ranging from 0.04 to 0.66 in different solvents like water, DMF, methanol, and acetone. icrc.ac.ir In another series of novel xanthene derivatives, quantum yields were found to be between 10% and 35%, with the length of an alkyl chain substituent influencing the luminescence decay times. nih.gov For these derivatives, increasing the alkyl chain length from propyl to hexyl extended the decay times. nih.gov

The substitution at the C-9 position is particularly crucial. It has been demonstrated that replacing the traditional aryl group at C-9 with alkyl groups can still yield derivatives with fluorescent properties similar to fluorescein. nih.govresearchgate.net This finding opens up new avenues for developing novel fluorescent sensors. nih.govresearchgate.net The photophysical properties of these 9-alkyl-substituted xanthenones, including their fluorescence quantum yield and decay times, have been determined. nih.govresearchgate.net

The pH of the medium and the presence of buffers can also influence the fluorescence decay times of certain this compound derivatives. For instance, 9-[1-(2-methyl-4-methoxyphenyl)]-6-hydroxy-3H-xanthen-3-one exhibits an excited-state proton transfer (ESPT) reaction mediated by phosphate (B84403) buffers. This results in complex decay kinetics, with decay times being dependent on both pH and buffer concentration, a property that can be exploited for sensing applications. The significant difference in fluorescence quantum yields between the neutral and anionic forms of some derivatives makes them useful as "on-off" fluorescent pH probes. conicet.gov.ar

Table 1: Influence of Solvent on Photophysical Properties of a Xanthene-based Reactive Dye icrc.ac.ir

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Water | 490 | 538 | 48 | 0.04 |

| DMF | 480 | 520 | 40 | 0.45 |

| Methanol | 475 | 512 | 37 | 0.66 |

| Acetone | 465 | 498 | 33 | 0.53 |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound derivatives are pivotal to their biological activity and photophysical properties. Conformational analysis focuses on the spatial arrangement of atoms and the energy associated with different conformations, while stereochemical considerations involve the study of isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

In the context of structure-activity relationships, the conformation of the C-9 aryl substituent is critical. For example, in the design of fluorescent probes, the orientation of the benzoic acid moiety relative to the xanthene ring affects the efficiency of photoinduced electron transfer (PET). acs.org Similarly, the rotation of an electron-donating aryl group at the 2-position can lead to a twisted intramolecular charge transfer (TICT) state, which directly impacts the fluorescence properties. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of these derivatives in solution. researchgate.netmdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, allowing for the determination of the preferred conformation and the relative orientation of substituents. mdpi.com The structures of synthesized 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives have been confirmed using 1H and 13C NMR spectroscopy. researchgate.net

The introduction of substituents can create stereocenters within the molecule. For instance, if the C-9 substituent is unsymmetrical, the C-9 carbon can become a chiral center, leading to the possibility of enantiomers. The synthesis of such derivatives may result in a racemic mixture, and the separation and characterization of individual enantiomers can be important, as they may exhibit different biological activities or photophysical properties. When multiple stereocenters are present, diastereomers can be formed. The relative configuration of these stereocenters can be determined by detailed NMR analysis. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are also employed to model the conformations of xanthene derivatives and calculate the relative energies of different conformers. nih.gov These theoretical calculations complement experimental data from NMR and can help in understanding the factors that govern conformational preferences and the regioselectivity of reactions. nih.gov

Theoretical and Computational Studies of 3h Xanthen 3 One

Electronic Structure Analysis

The electronic structure of 3H-xanthen-3-one derivatives is a key determinant of their chemical and physical properties. Computational chemistry offers powerful tools to probe these characteristics at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse for investigating the ground-state properties of xanthene derivatives. goums.ac.ir By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. goums.ac.irdergipark.org.tr For instance, DFT has been employed to study the effect of substituents on the electronic density of the xanthene core. rsc.org In one study, calculations showed a good correlation between the electron-donating capabilities of alkyl groups and the charge at an oxygen atom within the molecule. rsc.org The hybrid B3LYP functional is frequently used for organic molecules due to its balance of accuracy and computational efficiency. goums.ac.irdergipark.org.tr Other functionals like PBE0 have also been utilized and, in some cases, provide better results for excited-state properties when compared to experimental data. goums.ac.ir

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the absorption and emission properties of this compound derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. goums.ac.irmpg.dewikipedia.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and the simulation of absorption spectra. mpg.dewikipedia.org This approach has been successfully used to model the electronic absorption spectrum of fluorescent probes based on the this compound scaffold. nih.govnih.govunifi.it By averaging TD-DFT calculations over multiple molecular conformations sampled from molecular dynamics simulations, a more realistic representation of the absorption spectrum in solution can be achieved. nih.govnih.govunifi.it Studies have shown that hybrid functionals such as PBE0 and B3LYP can faithfully reproduce experimental absorption maxima. nih.govnih.gov

Frontier Molecular Orbital (HOMO, LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the photophysical properties of xanthene dyes. rsc.orgnih.gov In many this compound derivatives, the HOMO and LUMO are localized on the xanthene core, and the electronic transitions are of a π–π* character. nih.govunifi.it The relative energy levels of the HOMO and LUMO of the xanthene core compared to those of its substituents can determine the fluorescence quantum yield. rsc.org For high fluorescence, the HOMO and LUMO levels of the xanthene core should ideally be situated between the HOMO and LUMO levels of any aryl substituents. rsc.org

Energy Gap (Egap) Calculations

The energy gap (Egap) is a fundamental property that dictates the electronic and optical behavior of materials. It can be determined experimentally through techniques like UV-Vis absorption spectroscopy and cyclic voltammetry, or calculated theoretically. diva-portal.org For this compound derivatives, the HOMO-LUMO gap calculated using DFT provides a theoretical estimate of the energy required for electronic excitation. nih.gov Computational studies have shown that modifying the xanthene structure, for instance by replacing the ether oxygen with a dimethylsilyl moiety, can lead to a significant bathochromic (red) shift in the absorption spectrum, which is a direct consequence of a reduction in the HOMO-LUMO energy gap. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. matlantis.comchemrxiv.org For reactions involving this compound derivatives, DFT calculations have been instrumental in understanding the formation of these compounds and their subsequent chemical transformations. researchgate.net For example, a combined computational and experimental study investigated the reaction of a fluorogenic indicator based on the this compound structure with reactive nitrogen and oxygen species. nih.gov The calculations, performed at the MPW1K/6-311+G(d)//MPW1K/6-31G(d) level of theory, suggested a two-electron oxidation mechanism involving two rapid one-electron oxidation steps. nih.gov Similarly, DFT has been used to study the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, revealing the stepwise nature of the mechanism. rsc.org

Predictive Modeling of Spectroscopic and Photophysical Parameters

A significant application of computational chemistry is the predictive modeling of spectroscopic and photophysical properties, which can guide the synthesis of new molecules with desired characteristics. goums.ac.ir By employing methods like TD-DFT, it is possible to predict the absorption and emission wavelengths of this compound derivatives with reasonable accuracy. nih.govnih.gov These predictive capabilities are invaluable for the in silico design of fluorescent probes and dyes. nih.gov For instance, computational screening can be used to identify promising candidates with specific properties, such as a high pKa value, before embarking on their synthesis. rsc.org The combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a comprehensive toolkit for predicting and understanding the full range of spectroscopic and photophysical behaviors of these compounds. goums.ac.ir

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Following a comprehensive search of scientific literature and crystallographic databases, detailed information regarding the experimental crystal structure and subsequent Hirshfeld surface analysis for the specific compound This compound is not publicly available.

Computational and theoretical studies, such as Hirshfeld surface analysis, are contingent upon the prior determination of a molecule's single-crystal X-ray structure. This experimental data provides the precise atomic coordinates and unit cell parameters necessary to calculate and visualize the intermolecular interactions that govern the crystal packing.

While extensive research exists on the crystal structures and intermolecular contacts of various substituted xanthene, xanthenedione, and spiro-xanthene derivatives researchgate.netmdpi.comcore.ac.ukresearchgate.netiucr.org, these findings are specific to the studied molecules. The nature and distribution of intermolecular forces are highly sensitive to the presence, type, and position of functional groups on the parent scaffold. Therefore, extrapolating data from substituted derivatives to the unsubstituted This compound would be scientifically inaccurate.

The analysis for derivatives often reveals significant contributions from various types of contacts, such as H···H, O···H, and C···H interactions, which stabilize the crystal lattice. researchgate.netcore.ac.ukiucr.org For instance, studies on xanthenedione derivatives have quantified these interactions, showing H···H contacts can account for over 50% of the total Hirshfeld surface area, with O···H and C···H contacts also playing crucial roles. researchgate.netcore.ac.ukiucr.org However, without the specific crystallographic information file (CIF) for This compound , a similar quantitative analysis cannot be performed for the title compound.

Should the crystal structure of This compound be determined and published in the future, a thorough Hirshfeld surface analysis could be conducted to provide quantitative insights into its crystal packing and the hierarchy of its intermolecular interactions.

Advanced Spectroscopic and Analytical Characterization of 3h Xanthen 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3H-xanthen-3-one derivatives, ¹H and ¹³C NMR provide specific chemical shifts and coupling constants that are diagnostic of the substitution pattern on the xanthene core and any appended functional groups. veterinaria.unsa.ba

In studies of various xanthene derivatives, ¹H NMR spectra typically reveal signals for aromatic protons in the range of δ 6.0-8.0 ppm. For instance, in certain 2,6,7-trihydroxy-9-aryl-3H-xanthen-3-one derivatives, signals for the xanthene ring protons (H-1, H-8, H-4, and H-5) appear as singlets around δ 6.22-6.95 ppm. scispace.com The chemical shifts of protons on the 9-aryl substituent are dependent on the electronic nature of its other substituents. scispace.com

Below is a table summarizing representative NMR data for a this compound derivative:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1, H-8 | 6.55 (s, 2H) | 107.0 |

| H-4, H-5 | 6.95 (s, 2H) | 102.2 |

| C-2, C-7 | - | 152.0 |

| C-3, C-6 | - | 147.4 |

| C-9 | - | 146.8 |

| C-11, C-14 | - | 115.3 |

| Data for 9-(2'-hydroxy-5'-bromophenyl)-2,6,7-trihydroxy-xanthene-3-one. scispace.com |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing information about functional groups and molecular structure.

Infrared (IR) Spectroscopy: The IR spectra of this compound derivatives are characterized by several key absorption bands. A strong band corresponding to the C=O stretching vibration of the xanthen-3-one core is typically observed in the region of 1600-1700 cm⁻¹. scispace.comresearchgate.net For example, in a series of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-ones, this band appears around 1600 cm⁻¹. scispace.com Other characteristic bands include those for C-O stretching (around 1300 cm⁻¹) and phenol (B47542) O-H stretching (around 1200-1250 cm⁻¹). scispace.com The presence of hydroxyl groups is also indicated by broad O-H stretching bands, as seen in the IR spectrum of 4-chloro-1,5-dihydroxy-3-hydroxymethyl-6-methoxycarbonyl-xanthen-9-one, which shows a hydroxyl band at 3169 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information. To be Raman active, a vibrational mode must induce a change in the polarizability of the molecule. researchgate.net While detailed Raman data for the parent this compound is not extensively reported in the provided context, studies on similar heterocyclic systems like pyran-2-ones demonstrate the utility of Raman in identifying C=O stretching vibrations (e.g., at 1719 cm⁻¹) and various C-H and C-C vibrational modes. scifiniti.com For complex molecules, a combination of IR and Raman data, often supported by theoretical calculations, is necessary for a complete assignment of vibrational modes. researchgate.netmdpi.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3100 - 3600 (broad) |

| C=O Stretch (ketone) | 1600 - 1700 (strong) |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-O Stretch (ether/phenol) | 1000 - 1300 |

| General expected ranges for xanthene derivatives. |

Mass Spectrometry (MS)